molecular formula C15H21FN2O B3026023 trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide CAS No. 67579-18-4

trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide

Cat. No.: B3026023
CAS No.: 67579-18-4
M. Wt: 264.34 g/mol
InChI Key: WEOTVYIQUFADHZ-ZIAGYGMSSA-N
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Description

4-fluoro U-47931E (CAS Number 67579-18-4) is a chemical compound categorized as a utopioid. It falls within the class of synthetic opioids and has been studied for its potential pharmacological effects. The compound’s molecular formula is C15H21FNO, with a molecular weight of 264.34 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic preparation of 4-fluoro U-47931E involves specific reaction sequences. Unfortunately, detailed synthetic routes are not widely available in the literature. Researchers have primarily focused on its pharmacological properties rather than its synthesis.

Industrial Production:: Information regarding large-scale industrial production methods for 4-fluoro U-47931E is limited. it is essential to note that this compound is primarily used for research purposes and not for commercial production.

Chemical Reactions Analysis

Reactivity:: 4-fluoro U-47931E may undergo various chemical reactions, including oxidation, reduction, and substitution. specific reactivity data are scarce.

Common Reagents and Conditions:: While detailed information on reagents and conditions is lacking, typical reagents used in similar reactions involving opioids (such as reduction with hydrides or oxidation with peracids) may apply.

Major Products:: The major products resulting from chemical reactions involving 4-fluoro U-47931E would depend on the specific reaction conditions. These could include derivatives, intermediates, or modified forms of the compound.

Scientific Research Applications

4-fluoro U-47931E has been investigated for its potential pharmacological effects, including analgesic properties. Researchers have explored its binding affinity to opioid receptors and its potential use in pain management. further studies are needed to fully understand its applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The exact mechanism by which 4-fluoro U-47931E exerts its effects remains an area of ongoing research. It likely interacts with opioid receptors (such as μ-opioid receptors) in the central nervous system, modulating pain perception and other physiological processes.

Comparison with Similar Compounds

While 4-fluoro U-47931E shares structural similarities with other opioids, its unique fluorine substitution distinguishes it. Similar compounds include U-47931E (without the fluorine substitution) and other synthetic opioids.

Properties

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOTVYIQUFADHZ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345599
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-18-4
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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